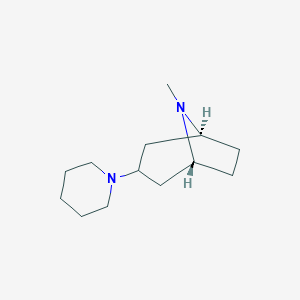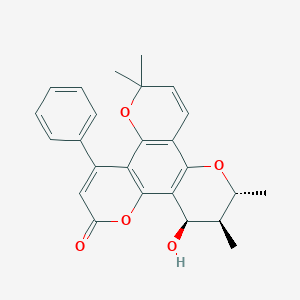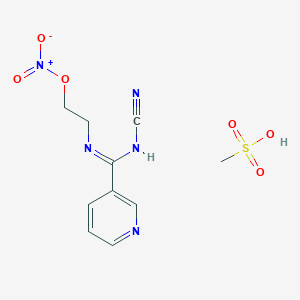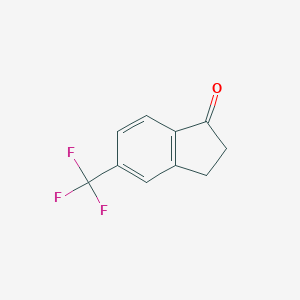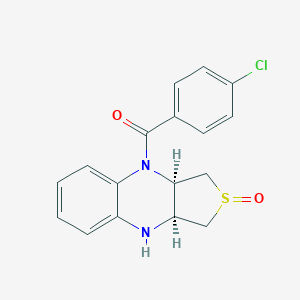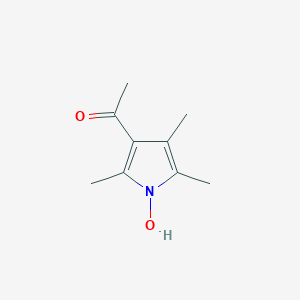
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone, also known as HET, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. HET is a naturally occurring compound found in certain marine organisms and has been synthesized in the laboratory for further study.
作用机制
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular cells, this compound has been shown to have vasodilatory effects by increasing the production of nitric oxide.
实验室实验的优点和局限性
One advantage of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. This compound is also relatively stable, making it easy to handle and store. One limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, the synthesis of this compound derivatives may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in cancer research, neurology, and cardiovascular disease. This compound can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to have various biochemical and physiological effects in cells and organisms, and there are several future directions for its study.
合成方法
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. One such method involves the reaction of 2,4,5-trimethylpyrrole with nitrosyl chloride in the presence of triethylamine to form 1-nitroso-2,4,5-trimethylpyrrole. This intermediate is then reduced with sodium dithionite to form this compound.
科学研究应用
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which may help to reduce blood pressure.
属性
CAS 编号 |
131527-58-7 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC 名称 |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
InChI 键 |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
规范 SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
同义词 |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



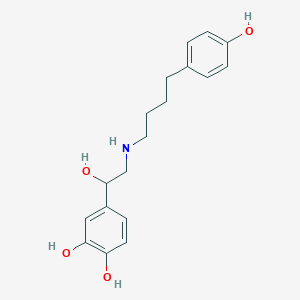
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
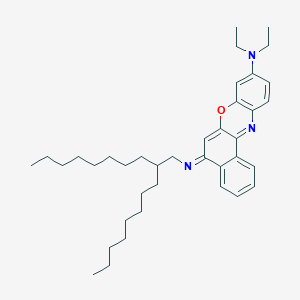

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

